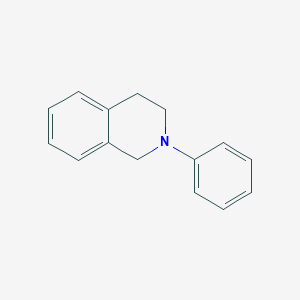

2-Phenyl-1,2,3,4-tetrahydroisoquinoline

概要

説明

2-Phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is characterized by the presence of a phenyl group attached to the tetrahydroisoquinoline structure. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions: 2-Phenyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the reduction of 1-phenyl-3,4-dihydroisoquinoline using hydroboron in an alcohol solvent .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The process often starts with the preparation of N-(2-phenethyl)benzamide, followed by cyclization and reduction steps .

化学反応の分析

Types of Reactions: 2-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Hydroboron and other reducing agents are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinoline derivatives .

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

2-P-THIQ has shown promise in the development of therapeutic agents targeting various conditions:

- Neurodegenerative Diseases : Research indicates that derivatives of 2-P-THIQ may have neuroprotective effects, particularly in models of diabetic neuropathy. For example, studies have demonstrated that certain derivatives exhibit antihyperalgesic effects comparable to standard treatments like gabapentin .

- Antimicrobial Activity : Structure-activity relationship (SAR) studies have revealed that specific modifications on the phenyl ring can enhance the antimicrobial properties of THIQ derivatives. Certain halogenated derivatives have shown increased potency against various bacterial strains .

- Orexin Receptor Antagonism : Some tetrahydroisoquinoline derivatives act as non-peptide antagonists of orexin receptors, which are relevant in treating sleep disorders and eating disorders .

Organic Synthesis

Building Block for Complex Molecules

2-P-THIQ serves as an important intermediate in the synthesis of complex organic molecules:

- Pharmaceutical Development : It is utilized in synthesizing various pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity .

- Natural Product Synthesis : The compound plays a role in synthesizing natural products, aiding in the discovery of new compounds with potential therapeutic benefits .

Neuroscience Research

Understanding Neurotransmission

Research involving 2-P-THIQ has contributed to a better understanding of neurotransmission mechanisms:

- Studies exploring its effects on neurotransmitter levels have implications for conditions like depression and anxiety. This research helps elucidate how structural modifications can influence biological activity .

Material Science

Development of New Materials

The unique properties of 2-P-THIQ make it suitable for applications in material science:

- It is being investigated for developing new polymers and coatings that can improve durability and performance across various applications .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of tetrahydroquinoline derivatives found that specific compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. While specific data on 2-P-THIQ was not provided, its structural relatives showed promising results.

Neuroprotection Studies

Research on related compounds has indicated that tetrahydroquinolines can protect neuronal cells from oxidative stress and apoptosis. These findings suggest that 2-P-THIQ could be explored for similar neuroprotective effects in future studies.

作用機序

The mechanism of action of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. The compound’s effects are mediated through pathways involving iminium intermediates and other reactive species .

類似化合物との比較

1,2,3,4-Tetrahydroisoquinoline: Lacks the phenyl group, making it less versatile in certain synthetic applications.

N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Exhibits different pharmacological activities, including antidopaminergic effects.

Uniqueness: 2-Phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the phenyl group, which enhances its reactivity and potential for diverse chemical transformations. This structural feature also contributes to its broad range of applications in medicinal chemistry and organic synthesis .

生物活性

2-Phenyl-1,2,3,4-tetrahydroisoquinoline (2-P-THIQ) is a member of the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications in the treatment of various diseases, particularly neurodegenerative disorders and infectious diseases. Understanding its biological activity is crucial for developing novel therapeutic agents.

Chemical Structure and Properties

The molecular structure of 2-P-THIQ includes a phenyl group attached to the tetrahydroisoquinoline core. This structural feature enhances its reactivity and potential for diverse chemical transformations, making it a valuable scaffold in medicinal chemistry.

2-P-THIQ interacts with various biological targets, influencing multiple biochemical pathways. Key mechanisms include:

- Neuroprotective Effects : 2-P-THIQ has been shown to modulate neurotransmitter levels, particularly dopamine and serotonin, which are critical in managing neurodegenerative conditions .

- Antimicrobial Activity : Compounds related to 2-P-THIQ exhibit activity against various pathogens, suggesting potential applications in treating infections .

Neuroprotective Effects

Research indicates that 2-P-THIQ may play a role in alleviating symptoms associated with diabetic neuropathy. In studies involving diabetic mice, administration of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a derivative) demonstrated significant antihyperalgesic effects comparable to standard treatments like gabapentin. The compound's ability to restore altered neurotransmitter levels suggests its potential in managing neuropathic pain .

Antimicrobial Properties

The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring can significantly enhance the antimicrobial properties of THIQ derivatives. For instance, certain halogenated derivatives exhibited increased potency against specific bacterial strains .

Study on Diabetic Neuropathy

A notable study investigated the effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on streptozotocin-induced diabetic neuropathic pain in mice. The results indicated that this compound mitigated mechanical allodynia and thermal hyperalgesia by restoring neurotransmitter levels in key brain regions .

Antimicrobial Activity Assessment

In another study assessing the antimicrobial efficacy of THIQ derivatives against Mycobacterium species, certain compounds demonstrated moderate potency. The findings highlighted the importance of specific substituents on the phenyl group for enhancing biological activity .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how different modifications impact the biological efficacy of 2-P-THIQ derivatives:

| Modification | Effect | Example |

|---|---|---|

| Fluorination | Enhances antiimplantation activity | 1-(p-Fluorophenyl)-6-methoxy-2-P-THIQ |

| Halogen Substituents | Increases antimicrobial potency | 4-(4-halophenyl)-2-P-THIQ derivatives |

| Alkyl Chain Length | Affects binding affinity and activity | Variations in alkyl substituents alter effectiveness |

Pharmacokinetics

The pharmacokinetic profile of 2-P-THIQ is influenced by its solubility and stability under various conditions. Understanding these parameters is essential for optimizing its bioavailability and therapeutic efficacy.

特性

IUPAC Name |

2-phenyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-8-15(9-3-1)16-11-10-13-6-4-5-7-14(13)12-16/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQBUHWENXKHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives in medicinal chemistry?

A1: Research suggests that this compound derivatives demonstrate potential as antiimplantation agents []. Specifically, 1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits notable potency in this regard []. Additionally, certain derivatives, such as 4-(4-halophenyl)-2-phenyl-1,2,3,4-tetrahydroisoquinolines, have shown antiulcer and antidepressive activity in preclinical studies []. These findings highlight the potential of these compounds as lead structures for developing novel therapeutics.

Q2: How do structural modifications of this compound influence its biological activity?

A2: Structure-activity relationship (SAR) studies have revealed crucial insights into the impact of substituents on the biological activity of this compound. For instance, the presence of a fluorine atom at the para position of the phenyl ring, as in 1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline, significantly enhances antiimplantation activity []. Conversely, the tetracyclic derivative of the compound was found to be inactive, suggesting that maintaining the core tetrahydroisoquinoline structure is crucial for activity []. In the context of antiulcer and antidepressant properties, halogen substitutions at the 4-position of the phenyl ring significantly influence activity, with the bromine derivative exhibiting the most potent inhibition of dopamine, norepinephrine, and serotonin reuptake [].

Q3: Can this compound derivatives be utilized in catalytic applications?

A3: While the provided research doesn't directly focus on the catalytic properties of this compound itself, a related application is highlighted. The compound can serve as a reactant in cross-dehydrogenative coupling (CDC) reactions []. Notably, researchers have developed a photocatalytic system using a pagoda-like In2O3/CuO heteroepitaxial structure coated with a N-doped C layer to facilitate the CDC reaction involving this compound and indole []. This system demonstrates the potential of using tailored photocatalysts to drive reactions involving this compound class, opening avenues for synthesizing more complex molecules.

Q4: What unique intermolecular interactions involving fluorine have been observed in crystal structures containing this compound derivatives?

A4: X-ray crystallographic studies of 1-(4-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline have revealed the presence of unusual C-F...F-C interactions in the crystal lattice []. These interactions, though weak, were observed across the center of symmetry and were further characterized using charge density analysis []. This finding underscores the importance of considering such non-covalent interactions in understanding the solid-state packing and potentially influencing the physicochemical properties of these compounds.

Q5: How can covalent organic frameworks (COFs) contribute to reactions involving this compound?

A5: Research highlights the use of COFs as photocatalysts in reactions involving this compound []. Specifically, a COF synthesized from 1,3,5-benzenetricarboxaldehyde and 2,5-di(N,N-dimethyl)amino-1,4-benzdihydrazide was found to significantly enhance the yield of the dehydrogenative coupling reaction between this compound and nitromethane []. This improvement is attributed to the large specific surface area and regular open framework structure of the COF, which facilitates mass transfer of reactants and products during the photocatalytic process [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。